molecular formula C15H19BrFNO2 B13679402 1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine

1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine

Cat. No.: B13679402
M. Wt: 344.22 g/mol
InChI Key: TXAKRFQHJKSWAA-UHFFFAOYSA-N
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Description

1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromo substituent at the 4-position, and a fluorine substituent at the 3-position of the phenyl ring attached to the pyrrolidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom of the pyrrolidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Bromination and Fluorination: The phenyl ring is functionalized with bromine and fluorine atoms at specific positions. This can be done using brominating and fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while deprotection yields the free amine.

Scientific Research Applications

1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of biologically active molecules for drug discovery.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc protecting group can influence the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(3-bromo-5-fluorophenyl)pyrrolidine: Similar structure but with different substitution pattern on the phenyl ring.

    1-(4-bromo-3-fluorophenyl)pyrrolidine: Similar structure with different substitution pattern.

    1-(3-bromo-4-fluorophenyl)carbonylpyrrolidine: Contains a carbonyl group instead of a Boc group.

Uniqueness

1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection. The specific substitution pattern on the phenyl ring also contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C15H19BrFNO2

Molecular Weight

344.22 g/mol

IUPAC Name

tert-butyl 3-(4-bromo-3-fluorophenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18-7-6-11(9-18)10-4-5-12(16)13(17)8-10/h4-5,8,11H,6-7,9H2,1-3H3

InChI Key

TXAKRFQHJKSWAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=C(C=C2)Br)F

Origin of Product

United States

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